molecular formula C13H12N6O2S B11369477 N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11369477
M. Wt: 316.34 g/mol
InChI Key: DNGYQLRKWCYPIL-UHFFFAOYSA-N
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Description

N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the triazole and oxadiazole rings. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . This reaction leads to the nucleophilic substitution of the cyano group by the triazol-3-amine residue, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The triazole and oxadiazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, reduced triazole and oxadiazole derivatives from reduction, and various substituted products from nucleophilic substitution.

Scientific Research Applications

N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is unique due to its combination of triazole, oxadiazole, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N6O2S

Molecular Weight

316.34 g/mol

IUPAC Name

N-[4-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C13H12N6O2S/c1-8(20)14-11-10(17-21-18-11)12-15-16-13(22-2)19(12)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,18,20)

InChI Key

DNGYQLRKWCYPIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SC

Origin of Product

United States

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